Pastuchoside D
説明
Pastuchoside D is a naturally occurring compound isolated primarily from Hedera pastuchowii, a plant used in traditional medicine . It is characterized as a white powder or amorphous solid with a molecular formula of C₆₆H₁₀₈O₃₂ and a molecular weight of 1,493.60 g/mol. Its optical rotation is reported as [α]D²⁰ = -18° (c = 0.1, MeOH), indicating stereochemical complexity .
特性
分子式 |
C59H96O26 |
|---|---|
分子量 |
1221.4 g/mol |
IUPAC名 |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C59H96O26/c1-24-34(62)39(67)44(72)49(78-24)84-47-38(66)30(82-50-45(73)41(69)36(64)28(21-61)80-50)23-77-52(47)83-33-12-13-56(6)31(55(33,4)5)11-14-58(8)32(56)10-9-25-26-19-54(2,3)15-17-59(26,18-16-57(25,58)7)53(75)85-51-46(74)42(70)37(65)29(81-51)22-76-48-43(71)40(68)35(63)27(20-60)79-48/h9,24,26-52,60-74H,10-23H2,1-8H3/t24-,26-,27+,28+,29+,30-,31-,32+,33-,34-,35+,36+,37+,38-,39+,40-,41-,42-,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,56-,57+,58+,59-/m0/s1 |
InChIキー |
HWPVSTHIDBJQHB-DXIYWVCDSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)O |
同義語 |
pastuchoside D |
製品の起源 |
United States |
類似化合物との比較
Table 1: Key Properties of Pastuchoside D and Related Compounds
Structural and Functional Group Analysis
- Pastuchosides A–E : These compounds share a glycosidic backbone, with variations in hydroxylation and sugar unit attachments. Pastuchoside D has fewer carbon and oxygen atoms than Pastuchoside A, suggesting a reduction in sugar moieties or side chains .
- Pashanone: Unlike the Pastuchosides, Pashanone is a smaller, non-glycosylated compound with an orange-red crystalline appearance. Its structure likely includes aromatic or polyketide-derived features, as inferred from its molecular formula (C₁₇H₁₆O) and lower molecular weight .
Physicochemical Properties
- Optical Rotation : Pastuchoside D’s optical rotation (-18°) aligns closely with its analogs (range: -15° to -19°), indicating conserved stereochemistry across the family .
- Melting Points: Data for Pastuchosides A–E are unavailable, but Pashanone’s sharp melting point (147–149°C) reflects its crystalline nature and simpler structure .
Analytical Characterization
Studies on Pastuchoside D and its analogs rely on advanced techniques such as:
- High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular formulas and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR data differentiate sugar linkages and aglycone structures among Pastuchosides .
- Chromatographic Methods : HPLC and TLC profiles validate purity and isolate isomers .
Functional and Pharmacological Context
- Antimicrobial Activity : Common among plant glycosides due to membrane-disrupting properties.
- Anti-inflammatory Effects: Triterpenoid glycosides often modulate immune responses .
Pashanone, in contrast, may exhibit distinct bioactivities, such as antioxidant or cytotoxic effects, typical of aromatic ketones .
Q & A
Q. Table 1: Key Parameters for Isolation
| Parameter | Optimal Range | Validation Method |
|---|---|---|
| Solvent Polarity | 70–80% Ethanol | UV-Vis Spectrophotometry |
| Column Temperature | 25–30°C | Retention Time Consistency |
| Flow Rate | 1.0–1.5 mL/min | MS Peak Resolution |
How can advanced spectroscopic techniques resolve structural ambiguities in Pastuchoside D?
Q. Basic Research Focus
- Multi-Dimensional NMR : Use - HSQC and HMBC to assign glycosidic linkages and aglycone stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+Na] adducts) and fragment patterns for functional groups .
- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .
What experimental design frameworks are recommended for studying Pastuchoside D’s pharmacological mechanisms?
Advanced Research Focus
Adopt the PICOT framework to structure hypothesis-driven studies:
- Population : Target cell lines or animal models (e.g., murine macrophages for anti-inflammatory assays) .
- Intervention : Dose ranges (e.g., 1–100 µM) with vehicle controls.
- Comparison : Benchmark against known agonists/inhibitors (e.g., dexamethasone for inflammation studies) .
- Outcome : Quantify biomarkers (e.g., IL-6 suppression via ELISA).
- Time : Acute (24–48 hr) vs. chronic (7-day) exposure .
Ethical Compliance : Ensure Institutional Animal Care and Use Committee (IACUC) approval for in vivo studies .
How should researchers address contradictions in reported bioactivity data for Pastuchoside D?
Q. Advanced Research Focus
- Systematic Meta-Analysis : Use PRISMA guidelines to evaluate heterogeneity across studies (e.g., cell type variability, assay protocols) .
- Dose-Response Replication : Validate findings in orthogonal assays (e.g., ATP-based viability vs. apoptosis-specific caspase-3 assays) .
- Confounder Analysis : Control for batch-to-batch compound variability using HPLC-UV purity checks .
Case Example : Discrepancies in IC values may arise from differences in cell passage number or serum concentration in culture media .
What statistical methods are robust for analyzing synergistic effects of Pastuchoside D in combination therapies?
Q. Advanced Research Focus
- Isobolographic Analysis : Calculate combination indices (CI <1 indicates synergy) .
- Multivariate Regression : Adjust for covariates like cell cycle stage or metabolic activity .
- Bayesian Networks : Model probabilistic interactions between Pastuchoside D and co-administered drugs .
Reproducibility Tip : Pre-register analysis plans (e.g., on Open Science Framework) to mitigate data dredging .
How can researchers ensure the ecological validity of in vivo studies on Pastuchoside D?
Q. Advanced Research Focus
- Translatability Criteria : Use species with homologous metabolic pathways (e.g., murine CYP450 isoforms) .
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution via LC-MS/MS .
- Negative Control Cohorts : Include sham-treated groups to account for placebo effects .
What strategies mitigate bias in high-throughput screening (HTS) of Pastuchoside D derivatives?
Q. Advanced Research Focus
- Blinded Assay Design : Separate compound handling and data analysis teams .
- Z’-Factor Validation : Ensure HTS robustness (Z’ >0.5 indicates minimal noise) .
- Cheminformatics Filtering : Use ADMET predictors (e.g., SwissADME) to prioritize synthesizable derivatives .
How should mechanistic studies balance reductionist and systems-level approaches for Pastuchoside D?
Q. Advanced Research Focus
- Reductionist : Use siRNA knockdown or CRISPR-Cas9 to identify target genes (e.g., NF-κB pathway) .
- Systems Biology : Integrate transcriptomics (RNA-Seq) and proteomics (LC-MS/MS) to map interactomes .
- Dynamic Modeling : Apply ordinary differential equations (ODEs) to simulate dose-dependent pathway activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
